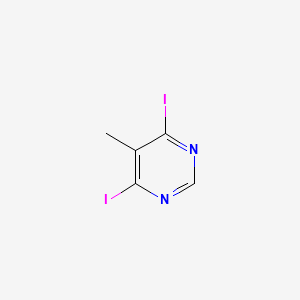

4,6-Diiodo-5-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Diiodo-5-methylpyrimidine is a useful research compound. Its molecular formula is C5H4I2N2 and its molecular weight is 345.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

4,6-Diiodo-5-methylpyrimidine derivatives have been explored for their potential antiviral properties. For instance, a study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that some derivatives, including those with a methyl group at the 5 position, demonstrated marked inhibitory effects on retrovirus replication in cell culture. Specifically, a 5-methyl derivative showed significant inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture. However, these compounds exhibited poor activity against DNA viruses such as herpes simplex virus and cytomegalovirus (Hocková et al., 2003).

Corrosion Inhibition

Research into thiopyrimidine derivatives, including those related to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. These compounds, through electrochemical impedance spectroscopy and potentiodynamic polarization methods, have been found to exhibit significant efficiency in preventing corrosion, underlining their potential utility in industrial applications (Singh et al., 2016).

Antimicrobial Activity

Studies on the antimicrobial properties of pyrimidine derivatives, including this compound, have shown promising results. Novel compounds synthesized from this class have been found to exhibit antimicrobial activity against a range of pathogens, indicating potential applications in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

Immune Response Modulation

Research into 5-substituted 2-amino-4,6-dihydroxypyrimidines and their dichloropyrimidine counterparts has shown that these compounds can inhibit immune-activated nitric oxide production. Such findings suggest potential therapeutic applications in conditions where modulation of the immune response is desirable (Jansa et al., 2014).

Synthesis Methodologies

The synthesis and process research of pyrimidine derivatives, including 4,6-Dihydroxy-2-methylpyrimidine, a potential precursor to this compound, highlight the development of efficient methodologies for producing these compounds. Such research paves the way for their application in pharmaceuticals and the explosive industry, demonstrating the broad utility of these compounds in various chemical synthesis processes (Patil et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, such as 4,6-diiodo-5-methylpyrimidine, are biologically active compounds .

Mode of Action

It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Pharmacokinetics

The molecular weight of this compound is 34591 , which may influence its bioavailability.

Result of Action

It is known that pyrimidine derivatives have a broad range of biological activities .

Action Environment

It is known that environmental factors can have a significant impact on the action of various compounds .

Properties

IUPAC Name |

4,6-diiodo-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNDCRLELNGQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)

![Methyl 4-fluoro-3-{[(3-methoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2542103.png)

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)